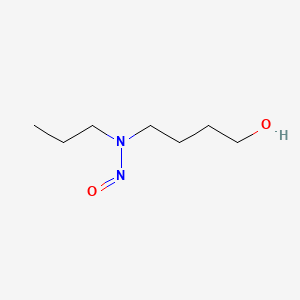

Propyl(4-hydroxybutyl)nitrosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl(4-hydroxybutyl)nitrosamine is a nitrosamine compound known for its carcinogenic properties. It has been extensively studied for its role in inducing bladder cancer in experimental models, particularly in rodents. This compound is of significant interest in cancer research due to its ability to mimic the carcinogenic effects of certain environmental and dietary nitrosamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

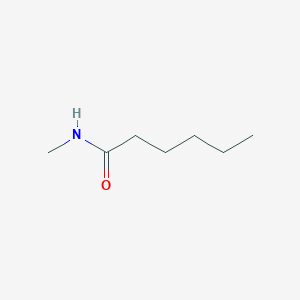

Propyl(4-hydroxybutyl)nitrosamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of propylamine with 4-hydroxybutylamine in the presence of nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and purity. The process requires stringent handling protocols due to the carcinogenic nature of nitrosamines.

Chemical Reactions Analysis

Types of Reactions

Propyl(4-hydroxybutyl)nitrosamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can break down the nitrosamine into less harmful compounds.

Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to substitute the nitroso group under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological effects.

Scientific Research Applications

Propyl(4-hydroxybutyl)nitrosamine is primarily used in scientific research to study the mechanisms of carcinogenesis, particularly in the urinary bladder. It serves as a model compound to investigate the effects of nitrosamines on cellular pathways and to develop potential therapeutic interventions for bladder cancer. Additionally, it is used to study the interaction between environmental carcinogens and genetic factors in cancer development.

Mechanism of Action

The carcinogenic effects of Propyl(4-hydroxybutyl)nitrosamine are primarily due to its ability to form DNA adducts, leading to mutations and cellular transformation. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA, causing genetic alterations. These alterations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation.

Comparison with Similar Compounds

Similar Compounds

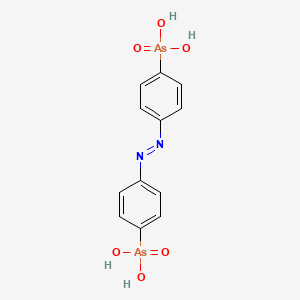

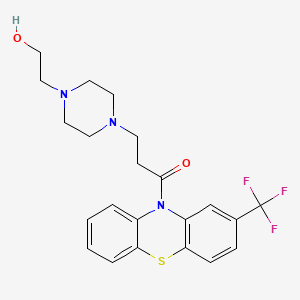

N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine with similar carcinogenic properties, often used in bladder cancer research.

N-methyl-N-nitrosourea: A potent carcinogen used in various cancer research models.

N-nitrosodimethylamine: A well-known environmental carcinogen found in tobacco smoke and certain foods.

Uniqueness

Propyl(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which allows it to induce bladder cancer with high specificity. Its ability to form DNA adducts and its metabolic pathways make it a valuable tool for studying the molecular mechanisms of carcinogenesis and for developing targeted cancer therapies.

Properties

IUPAC Name |

N-(4-hydroxybutyl)-N-propylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWNOBIHFJLOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCCO)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199902 |

Source

|

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-12-6 |

Source

|

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.